

3,7-Dimethyluric Acid CAS number and molecular formula

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Compound of Interest

Compound Name: 3,7-Dimethyluric Acid

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In-Depth Technical Guide to 3,7-Dimethyluric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,7-Dimethyluric acid**, a key metabolite of the widely consumed methylxanthines, theobromine and caffeine. This document details its fundamental chemical and physical properties, metabolic pathways, and known biological activities. Special emphasis is placed on its role in inhibiting uric acid crystallization, a significant factor in urolithiasis. This guide also furnishes detailed experimental protocols for its analysis and discusses its potential, though currently limited, exploration in the realm of drug development.

Chemical and Physical Properties

3,7-Dimethyluric acid, a purine derivative, is characterized by the following properties.

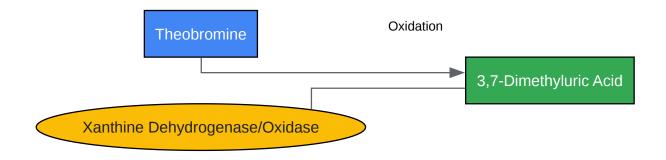


Property	Value	Source(s)
CAS Number	13087-49-5	
Molecular Formula	C7H8N4O3	_
Molecular Weight	196.16 g/mol	_
IUPAC Name	3,7-dimethyl-9H-purine-2,6,8-trione	
Synonyms	3,7-DMU, Oxytheobromine	_
Appearance	Solid	[1]
LogP	-1.33	[1]

Metabolism and Biosynthesis

3,7-Dimethyluric acid is not synthesized endogenously in humans but is a metabolic byproduct of dietary methylxanthines. The primary precursor to **3,7-Dimethyluric acid** is theobromine, which is found in cocoa and chocolate. Caffeine is also a significant source, as it can be metabolized to theobromine.

The biosynthesis from theobromine is primarily catalyzed by the enzyme xanthine dehydrogenase/oxidase in the liver.[2] This conversion involves the oxidation of theobromine. The cytochrome P450 enzyme system also plays a role in the metabolism of theobromine, which can lead to the formation of **3,7-Dimethyluric acid**.



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Caption: Metabolic conversion of Theobromine to **3,7-Dimethyluric Acid**.



Biological Activity and Potential Therapeutic Relevance

The most well-documented biological activity of **3,7-Dimethyluric acid** is its ability to inhibit the crystallization of uric acid. This is of significant interest in the context of urolithiasis (kidney stone formation).

Inhibition of Uric Acid Crystallization

Studies have demonstrated that **3,7-Dimethyluric acid** can delay the formation of uric acid crystals. It is hypothesized that due to its structural similarity to uric acid, it may interfere with the crystal lattice formation, thereby reducing the rate of crystal growth. This inhibitory effect is a subject of ongoing research for the prevention and management of uric acid-related kidney stones.

Other Potential Pharmacological Effects

While the primary focus of research has been on its effects on uric acid crystallization, as a methylxanthine metabolite, there is potential for other pharmacological activities. However, there is currently limited evidence to suggest significant activity as a phosphodiesterase inhibitor or other classical methylxanthine-related effects. Further research is required to explore its broader pharmacological profile.

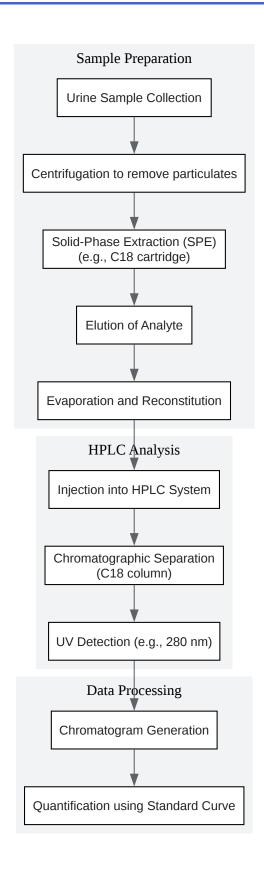
Experimental Protocols

Analysis of 3,7-Dimethyluric Acid in Biological Samples

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantification of **3,7-Dimethyluric acid** in biological matrices such as urine.

Objective: To provide a general workflow for the determination of **3,7-Dimethyluric acid** in a urine sample using HPLC with UV detection.





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Caption: General experimental workflow for HPLC analysis of **3,7-Dimethyluric Acid**.



Detailed Steps:

- Sample Preparation:
 - Collect a urine sample and centrifuge to remove any solid debris.
 - Condition a solid-phase extraction (SPE) C18 cartridge with methanol followed by water.
 - Load the urine sample onto the SPE cartridge.
 - Wash the cartridge with water to remove interfering substances.
 - Elute the **3,7-Dimethyluric acid** with a suitable organic solvent (e.g., methanol).
 - Evaporate the eluate to dryness under a stream of nitrogen.
 - Reconstitute the residue in the mobile phase for HPLC analysis.
- HPLC Conditions (Illustrative Example):
 - Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm).
 - Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.5)
 and an organic modifier (e.g., methanol or acetonitrile).
 - Flow Rate: 1.0 mL/min.
 - Detection: UV detection at approximately 280 nm.
 - Injection Volume: 20 μL.
- Quantification:
 - Prepare a series of standard solutions of **3,7-Dimethyluric acid** of known concentrations.
 - Inject the standards into the HPLC system to generate a calibration curve.
 - Quantify the amount of 3,7-Dimethyluric acid in the sample by comparing its peak area to the calibration curve.



Role in Drug Development

The direct application of **3,7-Dimethyluric acid** as a therapeutic agent is not yet established. Its primary relevance to drug development currently lies in its role as a biomarker for caffeine and theobromine metabolism. Understanding the metabolic profile of these widely consumed substances, including the formation of **3,7-Dimethyluric acid**, is crucial in drug interaction studies and in assessing the activity of drug-metabolizing enzymes like CYP1A2 and xanthine oxidase.

Further investigation into its inhibitory effects on uric acid crystallization may open avenues for its consideration as a lead compound for the development of new treatments for urolithiasis.

Conclusion

3,7-Dimethyluric acid is a significant metabolite of dietary methylxanthines with a well-defined role in human metabolism. Its established ability to inhibit uric acid crystallization presents a promising area for future research, particularly in the context of preventing kidney stone formation. While its direct therapeutic applications are currently limited, its importance as a biomarker in metabolic and drug interaction studies is clear. This guide provides a foundational understanding for researchers and professionals in the fields of pharmacology, drug metabolism, and urology.

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